molecular formula C11H19N3O2 B1408991 tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1462287-54-2

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B1408991
CAS No.: 1462287-54-2
M. Wt: 225.29 g/mol
InChI Key: RBQOONYMPVKWHT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate: is a chemical compound with the molecular formula C10H18N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines. Substitution reactions would result in the formation of various esters or amides.

Scientific Research Applications

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving pyrazole derivatives.

    Organic Synthesis:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate
  • tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate
  • tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)-2-methylpropanoate

Uniqueness

tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the amino group on the pyrazole ring, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs.

Biological Activity

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H19N3O2 and CAS number 1462287-54-2, is synthesized through the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-amino-1H-pyrazole under basic conditions, typically in solvents like DMF or DMSO .

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.287 g/mol
  • CAS Number : 1462287-54-2

Synthesis

The synthesis involves nucleophilic substitution reactions, where tert-butyl groups provide steric protection, allowing selective reactions at the pyrazole nitrogen. The reaction conditions can be optimized for yield and purity, which is crucial for biological testing.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, compounds similar to this compound demonstrated potent activity against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation. For instance, related pyrazole derivatives have been reported to induce apoptosis in glioma cells by activating multiple pathways, including the inhibition of AMPK and modulation of cell cycle progression . This suggests that this compound could be further explored for its anticancer potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders and melanoma. In vitro assays revealed IC50 values comparable to established inhibitors .

Case Studies

Study Findings Reference
Antimicrobial ScreeningSignificant inhibition of Gram-positive bacteria
Cancer Cell LinesInduced apoptosis in glioma cells; inhibited proliferation
Enzyme InhibitionEffective tyrosinase inhibition with IC50 values in low micromolar range

The biological activities of this compound are likely mediated through interactions with specific biological targets:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Anticancer Activity : Modulation of signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Competitive or non-competitive inhibition mechanisms affecting enzyme active sites.

Properties

IUPAC Name

tert-butyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)11(4,5)14-7-8(12)6-13-14/h6-7H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOONYMPVKWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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